1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one
Overview
Description
1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.35 g/mol This compound features a piperidin-4-one core substituted with a 2,3-dihydro-1H-inden-5-ylsulfonyl group
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indenyl Group: The 2,3-dihydro-1H-inden-5-yl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Sulfonylation: The final step involves the sulfonylation of the indenyl group using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidin-4-one core provides a scaffold for binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one include other piperidin-4-one derivatives and indenyl sulfonyl compounds. Compared to these, this compound is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity .
List of Similar Compounds
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13-6-8-15(9-7-13)19(17,18)14-5-4-11-2-1-3-12(11)10-14/h4-5,10H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYDKDHLWRREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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